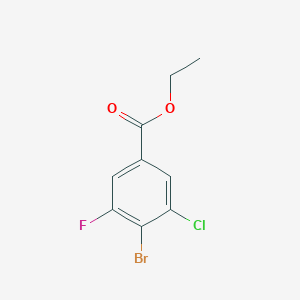![molecular formula C11H14IN5O4 B14773937 6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that features a pyrazolopyrimidine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the iodo and methoxy groups: These functional groups are introduced via halogenation and methylation reactions, respectively.
Attachment of the oxolan ring: This step involves the formation of a glycosidic bond between the pyrazolopyrimidine core and the oxolan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of deiodinated analogs.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Aplicaciones Científicas De Investigación
(2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and polymerases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine: An antiviral drug with a similar oxolan ring structure.
Zidovudine: Another antiviral with a similar nucleoside analog structure.
Emtricitabine: Shares structural similarities with the oxolan ring and amino group
Uniqueness
(2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodo and methoxy substituents, in particular, differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C11H14IN5O4 |
|---|---|
Peso molecular |
407.16 g/mol |
Nombre IUPAC |
5-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14IN5O4/c1-20-10-7-8(12)16-17(9(7)14-11(13)15-10)6-2-4(19)5(3-18)21-6/h4-6,18-19H,2-3H2,1H3,(H2,13,14,15) |
Clave InChI |
REBWXEJHCUETLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC2=C1C(=NN2C3CC(C(O3)CO)O)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


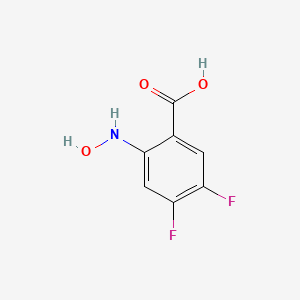
![[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B14773858.png)
![5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B14773872.png)
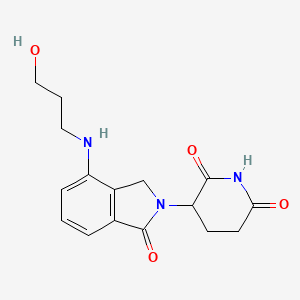
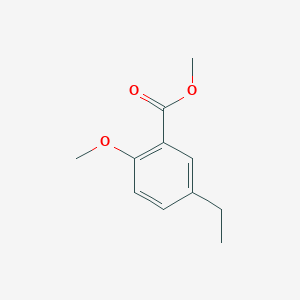
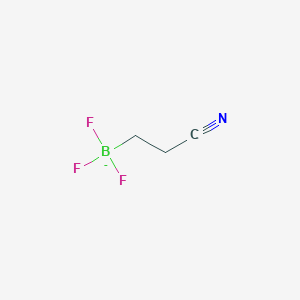
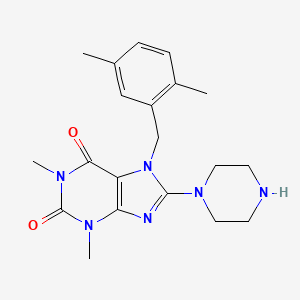
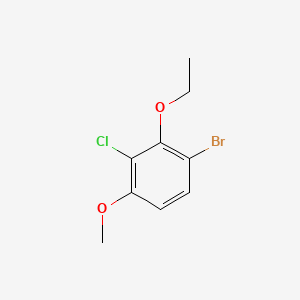
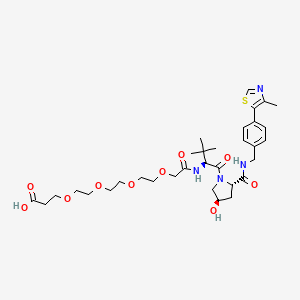
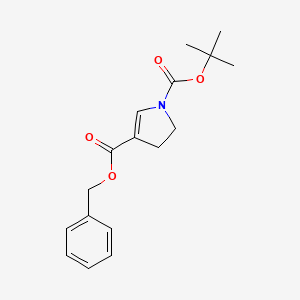

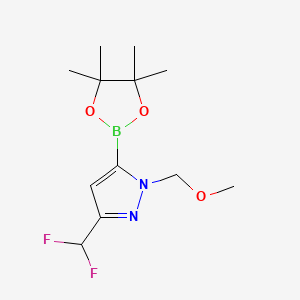
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
